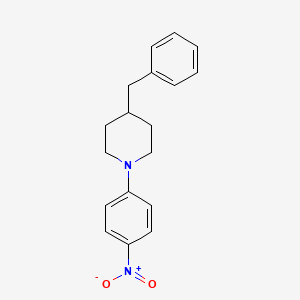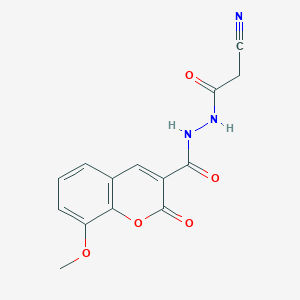
4-Benzyl-1-(4-nitrophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(4-nitrophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom and a nitrophenyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-nitrophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the reaction of a boronic acid derivative of 4-nitrophenyl with a benzyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of 4-Benzyl-1-(4-aminophenyl)piperidine
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(4-nitrophenyl)piperidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of monoamines, thereby increasing their levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A compound with similar structure but without the nitrophenyl group. It acts as a monoamine releasing agent and MAOI.
Benzylpiperazine: Another piperidine derivative with stimulant properties.
Tetrahydroisoquinoline: A compound with a similar nitrogen-containing ring structure but different pharmacological properties
Uniqueness
4-Benzyl-1-(4-nitrophenyl)piperidine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and pharmacological properties. Its selectivity for dopamine and norepinephrine release, combined with its MAOI activity, makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-benzyl-1-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)18-8-6-17(7-9-18)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI-Schlüssel |
RKPVUWXTDZWIEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)

![N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline](/img/structure/B15008065.png)
![7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B15008090.png)
![(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
![N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B15008095.png)
![(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15008099.png)
![3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15008103.png)



![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008133.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15008135.png)
